2-Propanone, 1-(4-chloro-1-naphthyloxy)-
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Overview
Description
2-Propanone, 1-(4-chloro-1-naphthyloxy)- is an organic compound with the molecular formula C13H13ClO2 It is a derivative of 2-propanone (acetone) and contains a naphthyloxy group substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(4-chloro-1-naphthyloxy)- typically involves the reaction of 4-chloro-1-naphthol with 2-chloropropanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-chloro-1-naphthol attacks the carbonyl carbon of 2-chloropropanone, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(4-chloro-1-naphthyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Propanone, 1-(4-chloro-1-naphthyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(4-chloro-1-naphthyloxy)- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic substitution, addition, or elimination reactions.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-chloro-: A simpler analog with a similar structure but lacking the naphthyloxy group.
2-Propanol, 1-chloro-3-(1-naphthyloxy)-: A related compound with a hydroxyl group instead of a carbonyl group.
2-Chloro-1-(4-methylphenyl)-1-propanone: Another analog with a methylphenyl group instead of a naphthyloxy group.
Uniqueness
2-Propanone, 1-(4-chloro-1-naphthyloxy)- is unique due to the presence of the naphthyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
73826-08-1 |
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Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
1-(4-chloronaphthalen-1-yl)oxypropan-2-one |
InChI |
InChI=1S/C13H11ClO2/c1-9(15)8-16-13-7-6-12(14)10-4-2-3-5-11(10)13/h2-7H,8H2,1H3 |
InChI Key |
KWCQQFPVMBVHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
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